2-Butene, 1-methoxy-, (2E)-
Overview
Description
2-Butene, 1-methoxy-, (2E)-, also known as (E)-2-methoxy-2-butene, is an organic compound with the molecular formula C5H10O. It is an alkene with a methoxy group attached to the second carbon of the butene chain. This compound is characterized by its E-configuration, meaning the higher priority substituents on each carbon of the double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-2-methoxy-2-butene can be synthesized through various methods. One common approach involves the elimination reaction of 2-methoxy-2-butanol. This reaction typically uses a strong acid, such as sulfuric acid, to facilitate the elimination of water, resulting in the formation of the desired alkene .
Industrial Production Methods
In an industrial setting, the production of (E)-2-methoxy-2-butene often involves the catalytic dehydration of 2-methoxy-2-butanol. This process can be carried out in the presence of a suitable catalyst, such as alumina or silica, at elevated temperatures to achieve high yields of the product .
Chemical Reactions Analysis
Types of Reactions
(E)-2-methoxy-2-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, are commonly used for epoxidation reactions.
Major Products Formed
Epoxidation: The major product is an oxacyclopropane ring (epoxide).
Hydrogenation: The major product is 2-methoxybutane.
Scientific Research Applications
(E)-2-methoxy-2-butene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of epoxides and diols.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (E)-2-methoxy-2-butene in chemical reactions involves the interaction of its double bond and methoxy group with various reagents. For example, in epoxidation reactions, the electrophilic oxygen of the peroxycarboxylic acid reacts with the nucleophilic carbon-carbon double bond, forming a four-part, circular transition state that results in the formation of an oxacyclopropane ring .
Comparison with Similar Compounds
Similar Compounds
(Z)-2-methoxy-2-butene: The Z-isomer of 2-methoxy-2-butene, where the higher priority substituents are on the same side of the double bond.
2-methoxy-1-butene: An isomer with the methoxy group attached to the first carbon of the butene chain.
Uniqueness
(E)-2-methoxy-2-butene is unique due to its E-configuration, which affects its reactivity and the types of products formed in chemical reactions. This configuration can influence the stereochemistry of the resulting products, making it a valuable compound in stereoselective synthesis .
Properties
IUPAC Name |
(E)-1-methoxybut-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBZMLRJLRSDNW-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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